5-Bromo-2-(2-fluoro-2-propyl)pyridine
Description
Historical Context and Development
The synthesis of halogenated pyridines gained momentum in the late 20th century with advances in cross-coupling methodologies. Palladium-catalyzed Suzuki-Miyaura reactions, for instance, enabled efficient aryl-aryl bond formation, as demonstrated in the synthesis of pyridine derivatives like 5-aryl-2-methylpyridin-3-amine via reactions between brominated precursors and arylboronic acids. While 5-bromo-2-(2-fluoro-2-propyl)pyridine itself is not explicitly documented in the provided literature, its structural analogs, such as 2-bromo-5-(2-fluoro-2-propyl)pyridine , have been synthesized through halogenation and fluorination of pyridine scaffolds. These methods typically involve bromination at specific ring positions followed by fluorine introduction via nucleophilic substitution or fluorinating agents. Early efforts focused on optimizing reaction conditions—such as solvent polarity, temperature, and catalyst selection—to achieve regioselectivity and high yields.
Significance in Heterocyclic Chemistry
Halogenated pyridines occupy a critical niche in heterocyclic chemistry due to their dual functionality: bromine acts as a leaving group for cross-coupling reactions, while fluorine enhances metabolic stability and modulates electronic properties. For example, 5-bromo-2-fluoropyridine (CAS 766-11-0) has been employed in synthesizing inhibitors for enzymes like indoleamine-2,3-dioxygenase-1, showcasing fluorine’s role in improving binding affinity. Similarly, 2-bromo-5-fluoropyridine (CAS 41404-58-4) serves as a precursor for mGluR5 antagonists, underscoring bromine’s utility in constructing complex pharmacophores. In This compound , the branched fluoroalkyl group introduces steric and electronic effects that influence reactivity, enabling applications in chiral liquid crystals or asymmetric catalysis.
Research Objectives and Scope
Current research on This compound aims to:
- Elucidate Electronic Properties : Density functional theory (DFT) studies, as applied to related pyridines, analyze frontier molecular orbitals and electrostatic potentials to predict reactivity and intermolecular interactions.
- Expand Synthetic Utility : Developing regioselective functionalization protocols to couple the bromine site with boronic acids, alkynes, or amines under mild conditions.
- Explore Biological and Material Applications : Investigating its potential as a building block for pharmaceuticals (e.g., protease inhibitors) or optoelectronic materials (e.g., organic light-emitting diodes).
Position in Contemporary Pyridine Research
Within modern pyridine chemistry, This compound exemplifies the trend toward multifunctional heterocycles. Its bromine atom facilitates cross-coupling reactions for drug discovery, while the fluorine-substituted alkyl group enhances lipophilicity and stability—a combination critical for bioactive molecules. In materials science, similar compounds have been integrated into host materials for semiconductors, leveraging pyridine’s electron-deficient aromatic system. Ongoing studies focus on tailoring its substituents to optimize properties for target applications, positioning it as a versatile scaffold in both academic and industrial research.
Properties
IUPAC Name |
5-bromo-2-(2-fluoropropan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrFN/c1-8(2,10)7-4-3-6(9)5-11-7/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFXFQSFROTRGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=NC=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Fluorination of Alkyl Intermediates
The 2-fluoro-2-propyl group can be introduced via fluorination of a pre-existing 2-propyl substituent. For example, 2-(2-hydroxy-2-propyl)pyridine may undergo fluorination using diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor, replacing the hydroxyl group with fluorine. This method is analogous to the fluorination of 2-hydroxy-5-bromopyrimidine in CN104447570A, where POCl₃ was used to generate a chlorinated intermediate, followed by fluoride substitution.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions offer a direct route to install the fluorinated alkyl chain. For instance, 5-bromo-2-chloropyridine can react with a 2-fluoro-2-propylzinc bromide reagent under Negishi coupling conditions. The CN109232399B patent demonstrates this strategy, where a trifluoromethyl group was introduced via a malonate-based coupling.
Integrated Synthetic Routes
Sequential Bromination and Fluorination
Tandem Cross-Coupling Approach
- Preparation of 5-Bromo-2-Chloropyridine : Bromination of 2-chloropyridine with NBS (N-bromosuccinimide) under radical conditions.
- Negishi Coupling : Reaction with 2-fluoro-2-propylzinc bromide catalyzed by Pd(PPh₃)₄.
Challenges and Optimization
- Regioselectivity : Bromination at the 5-position requires precise control, as competing 3-substitution is common.
- Fluorination Efficiency : Tertiary fluorides like 2-fluoro-2-propyl are prone to elimination; low-temperature conditions (-20°C) mitigate this.
- Coupling Limitations : Bulky fluorinated reagents may exhibit reduced reactivity in cross-coupling, necessitating elevated temperatures (80–100°C).
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(2-fluoro-2-propyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic aromatic substitution reactions, often catalyzed by palladium or copper.
Coupling Reactions: It can undergo Suzuki coupling reactions with aryl iodides to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki coupling reactions.
Sodium Nitrite and Hydrofluoric Acid: Used in diazotization reactions.
Major Products
Biaryl Compounds: Formed through Suzuki coupling reactions.
Substituted Pyridines: Resulting from nucleophilic aromatic substitution reactions.
Scientific Research Applications
5-Bromo-2-(2-fluoro-2-propyl)pyridine is utilized in various scientific research fields:
Mechanism of Action
The mechanism of action of 5-Bromo-2-(2-fluoro-2-propyl)pyridine involves its interaction with specific molecular targets. For instance, in cancer immunotherapy, it acts as an inhibitor of indoleamine-2,3-dioxygenase-1, a key enzyme involved in tryptophan metabolism . The compound’s halogen atoms facilitate its binding to target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Substituent Effects and Structural Variations
The following table highlights key structural analogs and their substituent features:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethoxy in ) enhance electrophilic reactivity, while electron-donating groups (e.g., methoxy in ) stabilize the pyridine ring.
- Synthetic Yields: Substituents with strong directing effects (e.g., phenoxy groups in ) often yield higher synthetic efficiency compared to bulky or less reactive groups.
Physical and Chemical Properties
Notes:
- The target compound’s branched 2-fluoro-2-propyl group likely reduces crystallinity compared to planar analogs like 5-bromo-2-fluoropyridine.
- Trifluoromethoxy-substituted derivatives (e.g., ) exhibit higher molecular weights and enhanced lipophilicity, making them suitable for hydrophobic environments.
Biological Activity
5-Bromo-2-(2-fluoro-2-propyl)pyridine is a halogenated pyridine derivative that has garnered interest in pharmaceutical and agrochemical research due to its unique structural features and potential biological activities. The compound features a bromine atom and a 2-fluoro-2-propyl substituent on a pyridine ring, which can influence its chemical reactivity and biological properties.
Chemical Structure and Properties
The molecular formula of this compound is C_8H_9BrF_N, with a molecular weight of approximately 218.07 g/mol. The presence of both bromine and fluorine atoms is significant, as these halogens can enhance the lipophilicity and overall biological activity of the compound, making it a candidate for further pharmacological evaluation.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Anti-inflammatory effects
- Anti-tumor properties
- Antibacterial and antifungal activities
These activities are often attributed to the presence of halogen substituents, which can modify the electronic properties of the molecule, thereby influencing its interaction with biological targets.
Anti-inflammatory and Anti-tumor Activities
A study on halogenated pyridines demonstrated that derivatives with bromine and fluorine substituents showed promising anti-inflammatory and anti-tumor activities. For example, related compounds have been tested for their efficacy against various cancer cell lines, revealing that structural modifications can significantly affect their potency .
Antibacterial Activity
The antibacterial potential of pyridine derivatives has been extensively studied. In vitro tests have shown that halogenated compounds exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria. Notably, compounds with bromine substitutions have been linked to enhanced antimicrobial properties due to increased lipophilicity and interaction with bacterial membranes .
| Bacterial Strain | MIC (µM) |
|---|---|
| Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Pseudomonas aeruginosa | 13.40 |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies highlight how variations in substituents influence biological activity. For instance, the introduction of different halogens or functional groups can lead to significant changes in the compound's efficacy against specific targets. This information is crucial for guiding future synthetic efforts aimed at optimizing biological activity .
Synthesis Methods
Several synthetic routes have been developed for producing this compound, often involving reactions that introduce halogen substituents onto the pyridine framework. Common methods include:
- Electrophilic aromatic substitution : Utilizing bromine or fluorine reagents to introduce halogens onto the aromatic ring.
- Nucleophilic substitution : Employing nucleophiles to replace hydrogen atoms with functional groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
